1-ブロモ-4-フルオロ-3-(イソプロピルアミノメチル)ベンゼン

説明

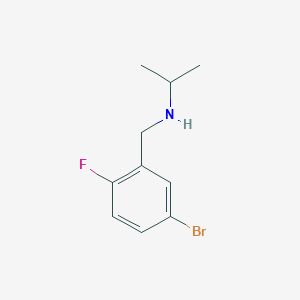

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an isopropylaminomethyl group

科学的研究の応用

Medicinal Chemistry

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Studies:

- Antidepressants: The compound has been investigated as a precursor for synthesizing selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders.

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, suggesting potential uses in cancer treatment.

Agrochemical Production

The compound is utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its bromine and fluorine substituents enhance the biological activity of the resulting compounds.

Applications:

- Herbicides: Compounds derived from 1-bromo-4-fluoro-3-(isopropylaminomethyl)benzene have been formulated as selective herbicides, targeting specific weed species while minimizing harm to crops.

- Insecticides: The compound's structure can be modified to improve efficacy against agricultural pests, contributing to more sustainable farming practices.

Analytical Chemistry

In analytical chemistry, 1-bromo-4-fluoro-3-(isopropylaminomethyl)benzene is used as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its unique properties allow for accurate quantification of volatile organic compounds (VOCs) in environmental samples.

Benefits:

- Precision in Measurements: The use of this compound as an internal standard improves the reliability of analytical results, particularly in complex mixtures.

- Environmental Monitoring: It aids in assessing pollution levels by providing a benchmark for VOC analysis.

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for SSRIs and anticancer agents | Potential for new therapeutic agents |

| Agrochemicals | Synthesis of herbicides and insecticides | Targeted pest control, reduced crop damage |

| Analytical Chemistry | Internal standard for GC-MS | Enhanced precision in VOC quantification |

作用機序

Mode of Action

The exact mode of action of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level .

Biochemical Pathways

It’s known that bromo and fluoro groups in organic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing how much of it reaches the target sites in the body .

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can be synthesized through a multi-step process involving the following key steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Isopropylaminomethylation: The addition of an isopropylaminomethyl group to the benzene ring.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

化学反応の分析

Types of Reactions

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

類似化合物との比較

Similar Compounds

1-Bromo-4-fluorobenzene: Similar structure but lacks the isopropylaminomethyl group.

4-Bromo-1-fluorobenzene: Another isomer with different substitution pattern.

4-Fluoro-1-bromobenzene: Similar to 1-Bromo-4-fluorobenzene but with a different naming convention.

Uniqueness

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is unique due to the presence of the isopropylaminomethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where these properties are advantageous .

生物活性

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is an aromatic compound notable for its unique combination of halogen atoms and an amine functional group. This compound, with the molecular formula C10H13BrFN and a molecular weight of approximately 246.12 g/mol, has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is characterized by:

- Bromine (Br) and Fluorine (F) substituents on the benzene ring.

- An isopropylaminomethyl side chain, which enhances its reactivity and biological interactions.

Synthesis Routes

The synthesis of this compound can be achieved through several chemical pathways, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Grignard Reagent Formation : This compound can be utilized to create Grignard reagents for further synthetic applications.

Pharmacological Applications

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene has potential applications in the development of:

- Atypical Antipsychotic Agents : The compound's structural features may contribute to its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways.

- Agrochemicals : It serves as an intermediate in the synthesis of pesticides, such as Flusilazole, indicating its relevance in agricultural chemistry.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Notable findings include:

- Acute Toxicity : Studies indicate that the median lethal dose (LD50) for related compounds falls within a range that suggests moderate toxicity. For example, 1-bromo-4-fluorobenzene has shown LD50 values around 2,700 mg/kg in rats, with symptoms including tremors and weight loss observed at non-lethal doses .

- Inhalation Toxicity : Inhalation studies have reported a median lethal concentration (LC50) of approximately 18,000 mg/m³, with significant effects on respiratory function and behavior noted at higher exposure levels .

Case Studies

Research has highlighted several instances where 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene has been investigated for its biological activity:

- Antipsychotic Activity : A study explored the compound's potential as a scaffold for developing new antipsychotic medications, focusing on its interaction with dopamine receptors.

- Enzyme Inhibition : Research indicated that derivatives of this compound exhibited enzyme inhibitory activity, suggesting potential roles in drug development targeting specific metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-fluoro-2-nitrobenzene | C7H4BrFNO2 | Contains a nitro group instead of an amine |

| 1-Bromo-3-fluoro-4-methylbenzene | C9H9BrF | Methyl group instead of isopropylamine |

| 2-Bromo-4-fluoroaniline | C6H6BrF | Aniline structure with amino group directly attached |

This table illustrates how variations in substituent types and positions influence the chemical behavior and potential biological activity of these compounds.

特性

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUYKRGUZVACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602673 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016741-73-3 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。